![molecular formula C16H17FN2O B5438793 N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)urea](/img/structure/B5438793.png)
N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)urea
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Overview
Description
N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)urea, commonly known as DFB or difluorobenzamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
DFB exerts its effects through various mechanisms, depending on the application. In cancer research, DFB induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. In neurodegenerative diseases, DFB reduces oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In infectious diseases, DFB inhibits the growth of bacteria and viruses by interfering with their replication and transcription processes.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, DFB has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative diseases, DFB has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, DFB has been shown to inhibit the growth of bacteria and viruses.
Advantages and Limitations for Lab Experiments
DFB has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, DFB also has some limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.
Future Directions
DFB has significant potential for future research in various areas. In cancer research, future studies could focus on optimizing the dosing and administration of DFB to enhance its efficacy and reduce toxicity. In neurodegenerative diseases, future studies could focus on developing DFB analogs with improved pharmacokinetic properties and on investigating the potential of DFB for the treatment of other neurodegenerative diseases. In infectious diseases, future studies could focus on investigating the potential of DFB for the treatment of drug-resistant bacteria and viruses and on developing DFB analogs with improved efficacy and selectivity.
Synthesis Methods
DFB can be synthesized through a series of chemical reactions that involve the reaction of 4-fluorobenzylamine with 3,5-dimethylphenyl isocyanate in the presence of a catalyst. The resulting compound is then purified through a series of processes to obtain pure DFB.
Scientific Research Applications
DFB has been extensively studied for its potential applications in various areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, DFB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, DFB has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, DFB has been shown to inhibit the growth of bacteria and viruses.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-7-12(2)9-15(8-11)19-16(20)18-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXGRBRBKAZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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